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Compound of Interest

Compound Name: Ambuphylline

Cat. No.: B1218017

1. Introduction

Ambuphylline is an investigational methylxanthine derivative, structurally related to
theophylline. It is formulated as a combination of a theophylline-like molecule and a solubilizing
agent to improve bioavailability.[1][2] Preclinical studies suggest that Ambuphylline functions
as a competitive nonselective phosphodiesterase (PDE) inhibitor and a nonselective adenosine
receptor antagonist.[3][4] By inhibiting PDE, Ambuphylline increases intracellular
concentrations of cyclic adenosine monophosphate (CAMP), a key second messenger involved
in various cellular processes, including smooth muscle relaxation and inflammation.[4] Its
antagonism of adenosine receptors is also believed to contribute to its pharmacological effects.
These mechanisms suggest potential therapeutic applications in inflammatory and respiratory
diseases.

This document outlines the experimental design for a first-in-human (FIH) Phase 1 clinical trial
to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of
Ambuphylline in healthy adult subjects.

2. Objectives

The primary and secondary objectives of this FIH trial are crucial for establishing a safe dose
range for future studies.

e Primary Objective: To assess the safety and tolerability of single ascending doses (SAD) and
multiple ascending doses (MAD) of Ambuphylline in healthy subjects and to determine the
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maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D).

e Secondary Objectives:

o To characterize the pharmacokinetic (PK) profile of Ambuphylline and its major
metabolites following single and multiple doses.

o To evaluate the pharmacodynamic (PD) effects of Ambuphylline on relevant biomarkers.
o To assess the effect of food on the pharmacokinetics of Ambuphylline.
3. Overall Study Design

This is a Phase 1, single-center, randomized, double-blind, placebo-controlled, ascending dose
study. The trial will be conducted in two parts: a Single Ascending Dose (SAD) phase and a
Multiple Ascending Dose (MAD) phase. The safety and well-being of trial participants are the
highest priority throughout the study. A Data and Safety Monitoring Board (DSMB) will be
responsible for reviewing safety data at regular intervals.

The starting dose for the SAD phase will be determined based on the No Observed Adverse
Effect Level (NOAEL) from preclinical toxicology studies, following regulatory guidelines. Dose
escalation decisions will be guided by a predefined scheme, typically a "3+3" design, and will
be based on a thorough review of all available safety and tolerability data from the preceding
cohort.

Protocols
1. Study Population

A small group of healthy volunteers, typically ranging from 20 to 80 individuals, will be recruited
for the Phase 1 trial.
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Criteria

Description

Inclusion Criteria

1. Healthy male or female subjects, 18 to 55

years of age.

2. Body Mass Index (BMI) between 18.5 and
30.0 kg/m 2.

3. No clinically significant abnormalities on
physical examination, ECG, and clinical

laboratory tests.

4. Willing and able to provide written informed

consent.

Exclusion Criteria

1. History of clinically significant cardiovascular,

renal, hepatic, or neurological disease.

2. Known hypersensitivity to methylxanthines

(e.g., caffeine, theophylline).

3. Use of any prescription or over-the-counter

medication within 14 days prior to dosing.

4. Positive test for drugs of abuse or alcohol.

5. Consumption of caffeine- or xanthine-

containing products within 48 hours of dosing.

2. Dose Escalation and Administration

A traditional 3+3 dose escalation design will be used to ensure patient safety while gathering

data.

Table 2: Single Ascending Dose (SAD) Escalation Scheme

© 2025 BenchChem. All rights reserved.

3/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Number of Subjects

Cohort D vl () (Ambuphylline:Placebo)
1 X 6:2
5 2X 6:2
3 4X 6:2
4 8X 6:2

| ... | (escalation continues until MTD) | 6:2 |

Table 3: Multiple Ascending Dose (MAD) Escalation Scheme

Dose Level (mg, once daily

Number of Subjects

Cohort for 7 days) (Ambuphylline:Placebo)
A Y 8:2
B oy 8:2
c 4Y 8:2

| ... | (escalation continues based on SAD data and emerging MAD data) | 8:2 |

3. Safety Monitoring Plan

Continuous and rigorous monitoring is essential to ensure participant safety.
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Assessment

Details

Adverse Events (AEs)

Monitored and recorded throughout the study,
graded according to CTCAE v5.0.

Dose-Limiting Toxicities (DLTSs)

Specific toxicities (defined in Table 5) occurring

in Cycle 1 that are considered related to the

study drug.
] ) Blood pressure, heart rate, respiratory rate,
Vital Signs ] i
temperature measured at predefined intervals.
12-lead ECGs performed at screening, pre-
ECGs

dose, and multiple post-dose time points.

Clinical Laboratory Tests

Hematology, clinical chemistry, and urinalysis
performed at screening and specified post-dose

times.

Table 5: Definition of Dose-Limiting Toxicities (DLTS)

Toxicity Type

Hematologic

Definition

Grade 4 neutropenia or
thrombocytopenia. Grade 3 febrile
neutropenia.

Non-Hematologic

Grade =3 non-hematologic toxicity considered

related to the study drug.

Cardiovascular

Clinically significant ECG abnormalities (e.g.,
QTc prolongation > 500 ms). Grade =3

hypotension or tachycardia.

| Neurological | Grade =3 CNS toxicity (e.g., seizure, confusion). |

4. Schedule of Assessments

A detailed schedule ensures all necessary data is collected consistently across all participants.
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. Day 1 Days 2-7
Assessment  Screening Day -1 _ Follow-up
(Dosing) (MAD)
Informed
X
Consent
Physical
Y X X
Exam
Pre-dose,
] ) 0.5,1,2,4,8, Pre-dose, 2h
Vital Signs X X
12, 24h post- post-dose
dose
Pre-dose, 2,
Pre-dose
12-lead ECG X X 6, 24h post-
(Days 3,5, 7)
dose
Pre-dose,
o Pre-dose
Clinical Labs X 24h post- X
(Day 7)
dose
Pre-dose,
0.25,0.5, 1,
) 15,2,4,6,8,
PK Sampling See Table 6
12, 24, 48,
72h post-
dose
Pre-dose, 2, Pre-dose
PD
) 6, 24h post- (Day 7), 2h
Biomarkers
dose post-dose

5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

Understanding the relationship between drug concentration and its effect is a primary goal of

early-phase trials.

Table 6: Pharmacokinetic (PK) Sampling Schedule (MAD Phase, Day 1 and Day 7)
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Time Point Description

Pre-dose (0h) Immediately before dosing.
Post-dose 0.25,0.5,1,1.5,2,4,6,8, 12, 24h.
Trough (MAD only) Pre-dose on Days 3, 5, 6.

| PK Parameters to be Calculated: Cmax, Tmax, AUCO-t, AUCO-inf, T1/2, CL, Vd. | |
A robust biomarker strategy is crucial for evaluating the biological activity of the drug.

Table 7: Pharmacodynamic (PD) Biomarker Panel

Biomarker Matrix Assay Rationale

Peripheral Blood .
Direct measure of

CcAMP levels Mononuclear Cells Competitive ELISA o
PDE inhibition.
(PBMCs)
To assess target
Adenosine levels Plasma LC-MS/MS engagement of
adenosine receptors.
Inflammatory Multiplex To evaluate potential
Cytokines (e.g., TNF- Plasma Immunoassay anti-inflammatory
a, IL-6, IL-8) (Luminex) effects.

| Phosphorylated CREB (pCREB) | PBMCs | Western Blot / Flow Cytometry | Downstream
marker of CAMP signaling pathway activation. |

Detailed Experimental Protocols
Protocol 1: Quantification of cCAMP in PBMCs by Competitive ELISA

o Sample Collection and Processing:

o Collect whole blood in CPT tubes.
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[e]

Centrifuge at 1,800 x g for 20 minutes at room temperature to isolate PBMCs.

o

Wash the PBMC layer twice with cold PBS.

[¢]

Lyse 1x1076 cells in 100 pL of 0.1 M HCI for 10 minutes on ice.

[¢]

Centrifuge at 600 x g for 10 minutes to pellet cellular debris.

[e]

Collect the supernatant (cell lysate) for CAMP measurement.

o ELISA Procedure (using a commercial kit):

o Prepare standards and samples according to the manufacturer's protocol. Samples may
require acetylation for increased sensitivity.

o Add 50 pL of standard or sample to appropriate wells of the supplied Goat Anti-Rabbit IgG
microtiter plate.

o Add 25 puL of cAMP-Peroxidase Conjugate to each well.

o Add 25 pL of Rabbit Anti-cAMP antibody to each well.

o Incubate for 2 hours at room temperature on a plate shaker.
o Wash the plate four times with the provided wash buffer.

o Add 100 pL of TMB Substrate to each well and incubate for 30 minutes at room
temperature.

o Add 50 pL of Stop Solution to each well.

o Read the absorbance at 450 nm within 15 minutes.

o Calculate cAMP concentrations based on the standard curve.
Protocol 2: Quantification of Plasma Cytokines by Multiplex Immunoassay

o Sample Collection:
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o Collect whole blood in EDTA tubes.
o Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

o Aliquot the plasma into cryovials and store immediately at -80°C.

e Multiplex Assay Procedure (e.g., Luminex platform):
o Use a pre-configured human cytokine magnetic bead panel (e.g., TNF-a, IL-6, IL-8).

o Prepare standards, controls, and plasma samples according to the kit protocol. Plasma
samples may require dilution.

o Add 50 pL of the mixed magnetic bead solution to each well of a 96-well plate.
o Wash the beads twice using a magnetic plate washer.

o Add 50 pL of standards, controls, or samples to the appropriate wells.

o Incubate for 2 hours at room temperature on a plate shaker.

o Wash the plate three times.

o Add 25 puL of the detection antibody cocktail to each well and incubate for 1 hour at room
temperature.

o Add 50 pL of Streptavidin-PE to each well and incubate for 30 minutes.
o Wash the plate three times.

o Resuspend the beads in 100 pL of sheath fluid.

o Acquire data on a Luminex instrument.

o Analyze the data using the instrument's software to determine cytokine concentrations
based on the standard curves.

Visualizations
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Figure 1: Proposed Ambuphylline Signaling Pathway

Click to download full resolution via product page

Caption: Figure 1: Proposed Ambuphylline Signaling Pathway
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Caption: Figure 2: First-in-Human Trial Workflow
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Figure 3: 3+3 Dose Escalation Decision Logic
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Caption: Figure 3: 3+3 Dose Escalation Decision Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1218017#experimental-design-for-first-in-human-
clinical-trials-of-ambuphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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